
9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene is a chemical compound known for its unique structure and properties. It contains a fused ring system with both cyclohexane and dihydropyran rings, and a phenyl group attached to the ninth carbon atom
Vorbereitungsmethoden
The synthesis of 9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the fused ring system . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Chemischer Reaktionen
9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across different fields:
Chemistry: It is used as a model compound to study the behavior of fused ring systems and their reactivity.
Biology: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties and as a scaffold for drug development.
Wirkmechanismus
The mechanism by which 9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the fused ring system play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene include:
1,2,3,4,4a,9,9a,10-Octahydroanthracene: Shares a similar fused ring system but lacks the methyl and phenyl groups.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Contains additional alkyl groups and a different substitution pattern.
9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl): Features a hydroxyl group and different ring fusion.
These compounds highlight the uniqueness of this compound in terms of its specific substitutions and structural features.
Eigenschaften
CAS-Nummer |
61608-93-3 |
|---|---|
Molekularformel |
C21H24 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
10-methyl-10-phenyl-2,3,4,4a,9,9a-hexahydro-1H-anthracene |
InChI |
InChI=1S/C21H24/c1-21(18-11-3-2-4-12-18)19-13-7-5-9-16(19)15-17-10-6-8-14-20(17)21/h2-5,7,9,11-13,17,20H,6,8,10,14-15H2,1H3 |
InChI-Schlüssel |
LXIANOQWRBIPMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCCCC2CC3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



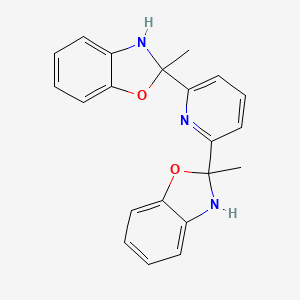
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
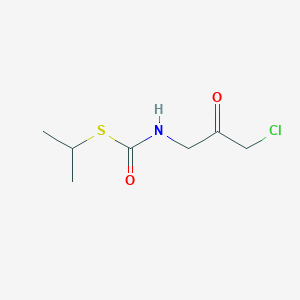

![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
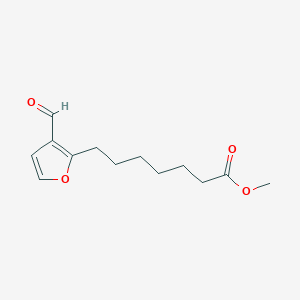
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
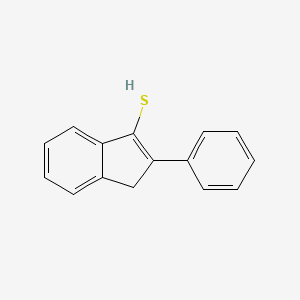
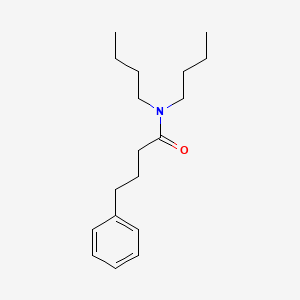

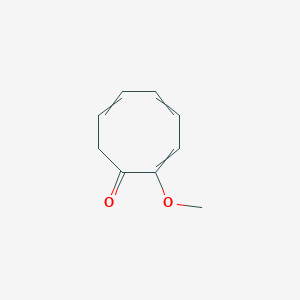
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)
